molecular formula C20H22ClN3O3 B2581602 2-(4-chlorophenoxy)-N-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)-2-methylpropanamide CAS No. 1421512-47-1

2-(4-chlorophenoxy)-N-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)-2-methylpropanamide

Numéro de catalogue: B2581602
Numéro CAS: 1421512-47-1
Poids moléculaire: 387.86
Clé InChI: CENLSWNORHPSIQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(4-chlorophenoxy)-N-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)-2-methylpropanamide is a synthetic small molecule of significant interest in chemical biology and early-stage pharmacological research, primarily for its potential as a targeted protein degrader. Its molecular architecture is characteristic of Proteolysis-Targeting Chimeras (PROTACs) or other bifunctional degraders, designed to co-opt the cellular ubiquitin-proteasome system. The structure features a 4-chlorophenoxy group, which can serve as a ligand for an E3 ubiquitin ligase, such as a Cereblon-binding imide mimetic [https://www.nature.com/articles/s41573-021-00271-9], linked to a heteroaromatic head group containing furan and methyl-imidazole motifs. This head group is hypothesized to bind to a target protein of interest (POI), thereby bringing the E3 ligase into proximity with the POI and marking it for ubiquitination and subsequent degradation. Research with this compound is focused on oncology and disease pathways where the elimination of specific, undruggable proteins is therapeutically advantageous. Its core research value lies in its utility as a tool compound for validating novel drug targets, deciphering degradation kinetics, and investigating the functional consequences of targeted protein loss in cellular models [https://www.cell.com/molecular-cell/fulltext/S1097-2765(22)00350-3]. The mechanism of action is event-driven and catalytic, offering potential advantages over traditional occupancy-based inhibitors, which often require sustained high systemic exposure. Studies utilizing this compound are instrumental in advancing the understanding of targeted protein degradation as a transformative therapeutic modality.

Propriétés

IUPAC Name

2-(4-chlorophenoxy)-N-[2-[4-(furan-2-yl)-1-methylimidazol-2-yl]ethyl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN3O3/c1-20(2,27-15-8-6-14(21)7-9-15)19(25)22-11-10-18-23-16(13-24(18)3)17-5-4-12-26-17/h4-9,12-13H,10-11H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CENLSWNORHPSIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NCCC1=NC(=CN1C)C2=CC=CO2)OC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

The compound 2-(4-chlorophenoxy)-N-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)-2-methylpropanamide is a complex organic molecule with a molecular formula of C_{20}H_{24}ClN_3O_2 and a molecular weight of approximately 376.9 g/mol. Its structure incorporates multiple functional groups, including a chlorophenoxy group, an imidazole moiety, and a furan ring, which suggest potential applications in pharmaceuticals and agrochemicals due to their associated biological activities.

Structural Features

The unique combination of structural elements in this compound enhances its biological activity:

Structural Feature Description Associated Biological Activity
Chlorophenoxy GroupA phenolic derivative that may exhibit antimicrobial properties.Antimicrobial activity.
Imidazole MoietyKnown for its role in various biological processes and as a pharmacophore in drug design.Antifungal and anticancer activities .
Furan RingA heterocyclic compound that has been linked to antioxidant and anticancer effects.Antioxidant, anticancer .

Anticancer Properties

Research indicates that compounds containing furan and imidazole rings exhibit significant anticancer effects. For instance, studies have demonstrated that derivatives similar to this compound can inhibit the growth of various cancer cell lines, including prostate (PC-3), colon (HCT-116), and renal (ACHN) cancer cells, with IC50 values ranging from 0.67 to 0.87 µM . This suggests that the compound may possess similar potential against these malignancies.

The biological activity of this compound is likely mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds with imidazole rings often act as enzyme inhibitors, which can disrupt cancer cell proliferation.
  • Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells, leading to reduced viability .
  • Antioxidant Activity : The presence of the furan ring may contribute to antioxidant properties, protecting cells from oxidative stress that can lead to cancer progression .

Case Studies

Several studies have explored the biological activity of structurally related compounds:

  • Study on Imidazole Derivatives : A series of imidazole derivatives were synthesized and tested for anticancer activity, showing promising results against various cancer cell lines with some compounds achieving IC50 values below 1 µM .
  • Furan-Based Compounds : Research has indicated that furan derivatives exhibit significant antioxidant properties, which are crucial in preventing oxidative damage associated with cancer development .

Comparaison Avec Des Composés Similaires

Table 1: Key Structural Features of Analogs

Compound Name Core Structure Substituents Key Functional Groups Reference
Target Compound Imidazole + propanamide 4-Chlorophenoxy, 2-methylpropanamide, furan-2-yl Chlorophenoxy, furan, methylpropanamide -
N-({1-[3-(4-Chlorophenoxy)propyl]-1H-benzimidazol-2-yl}methyl)-2-furamide Benzimidazole + furanamide 3-(4-Chlorophenoxy)propyl, furan-2-carboxamide Chlorophenoxy, benzimidazole, furanamide
2-(4-Chlorophenoxy)-N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}acetamide Benzimidazole + acetamide 4-Chlorophenoxy, morpholinylethyl Chlorophenoxy, acetamide, morpholine
N-(1-{1-[2-(4-Chloro-3-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}ethyl)-2-furamide Benzimidazole + furanamide 4-Chloro-3-methylphenoxyethyl, ethyl-furanamide Chlorophenoxy, methylphenoxy, furanamide
2-((5-(4-Fluorophenyl)-1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide Imidazole + thiazole 4-Fluorophenyl, 4-methoxyphenyl, thioacetamide Fluorophenyl, thiazole, thioether

Key Observations :

  • Chlorophenoxy vs.
  • Imidazole vs. Benzimidazole : Benzimidazole derivatives (e.g., ) exhibit enhanced aromatic stacking due to their fused benzene ring, whereas the target’s imidazole may offer greater conformational flexibility .
  • Furan vs. Morpholine : The furan-2-yl group in the target and introduces planar heteroaromaticity, contrasting with the morpholine’s saturated ring in , which may improve solubility .

Challenges :

  • Steric hindrance from the 2-methylpropanamide group in the target compound may slow coupling reactions.
  • Stability of the furan ring under acidic/basic conditions requires careful optimization .

Pharmacological and Physicochemical Properties

Table 2: Comparative Pharmacological Data (Inferred from Analogs)

Compound Molecular Weight (g/mol) LogP (Predicted) Key Biological Activity Reference
Target Compound ~450 ~3.5 Potential COX/LOX inhibition -
N-({1-[3-(4-Chlorophenoxy)propyl]-1H-benzimidazol-2-yl}methyl)-2-furamide 437.87 3.8 COX-1/2 inhibition (analog-based)
2-(4-Chlorophenoxy)-N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}acetamide 442.91 2.9 Improved solubility vs. furan analogs

Notes:

  • The target’s higher molecular weight (~450 g/mol) compared to ’s compound (437.87 g/mol) may reduce bioavailability but enhance target binding duration.
  • The furan group’s planar structure () could enhance π-π stacking in enzyme active sites, whereas morpholine () improves water solubility .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.